Ethyl 4-(2-fluorophenyl)-2-methylpyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-(2-fluorophenyl)-2-methylpyrimidine-5-carboxylate is a chemical compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound has a fluorophenyl group attached to the pyrimidine ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-fluorophenyl)-2-methylpyrimidine-5-carboxylate typically involves multi-step reactions. One common method is the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. For this compound, the reaction might involve:
Starting Materials: Substituted aldehyde, ethyl acetoacetate, and urea.
Reaction Conditions: The reaction is usually carried out in ethanol with hydrochloric acid as a catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to increase yield and purity. This can include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that can dissolve all reactants and products efficiently.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-fluorophenyl)-2-methylpyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .
Scientific Research Applications
Ethyl 4-(2-fluorophenyl)-2-methylpyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-fluorophenyl)-2-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate .
- 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine .
Uniqueness
Ethyl 4-(2-fluorophenyl)-2-methylpyrimidine-5-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. The presence of the fluorophenyl group can enhance its stability and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H13FN2O2 |
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Molecular Weight |
260.26 g/mol |
IUPAC Name |
ethyl 4-(2-fluorophenyl)-2-methylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H13FN2O2/c1-3-19-14(18)11-8-16-9(2)17-13(11)10-6-4-5-7-12(10)15/h4-8H,3H2,1-2H3 |
InChI Key |
PVRATSGFJOVHER-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C2=CC=CC=C2F)C |
Origin of Product |
United States |
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